molecular formula C12H15ClN4S B5578546 3-[(4-Chlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine

3-[(4-Chlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine

Cat. No.: B5578546
M. Wt: 282.79 g/mol
InChI Key: JJMOSRQSCKITQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Chlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine is a chemical compound belonging to the class of 1,2,4-triazoles. This compound features a triazole ring substituted with a chlorophenyl group, a methylsulfanyl group, and a propyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a thiolation reaction using methylthiolating agents such as methylthiol or dimethyl disulfide.

    Addition of the Propyl Group: The propyl group can be added via alkylation reactions using propyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the triazole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, dimethylformamide, various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

3-[(4-Chlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The triazole ring and the functional groups attached to it play a crucial role in determining the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole
  • 3-(4-Chlorophenyl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole
  • 3-(4-Chlorophenyl)-5-(methylsulfanyl)-1H-1,2,4-triazole

Uniqueness

3-[(4-Chlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN4S/c1-2-3-11-15-16-12(17(11)14)18-8-9-4-6-10(13)7-5-9/h4-7H,2-3,8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMOSRQSCKITQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(N1N)SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.